molecular formula C13H8Cl2FNO B3260416 N-(3,5-dichlorophenyl)-2-fluorobenzamide CAS No. 330469-05-1

N-(3,5-dichlorophenyl)-2-fluorobenzamide

Cat. No.: B3260416
CAS No.: 330469-05-1
M. Wt: 284.11 g/mol
InChI Key: HHJINMSUUDJELX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-fluorobenzamide is a chemical compound with the molecular formula C13H8Cl2FNO and a molecular weight of 284.0 g/mol . Its structure is characterized by a benzamide core substituted with a 2-fluorobenzoyl group and a 3,5-dichlorophenyl moiety, which is a known scaffold in chemical research . This specific substitution pattern may be of significant interest in various research fields, including medicinal chemistry and chemical biology, where similar compounds are often investigated for their potential as molecular probes or building blocks for more complex structures. Researchers can utilize this compound to explore structure-activity relationships, particularly in studies involving enzyme inhibition or receptor-ligand interactions. The compound is provided as a high-purity solid for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJINMSUUDJELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276427
Record name N-(3,5-Dichlorophenyl)-2-fluorobenzamide
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Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-05-1
Record name N-(3,5-Dichlorophenyl)-2-fluorobenzamide
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Record name N-(3,5-Dichlorophenyl)-2-fluorobenzamide
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Record name N-(3,5-DICHLOROPHENYL)-2-FLUOROBENZAMIDE
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Synthetic Methodologies and Reaction Pathway Elucidation for N 3,5 Dichlorophenyl 2 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis that allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. organic-chemistry.org For N-(3,5-dichlorophenyl)-2-fluorobenzamide, the most logical and common disconnection is at the amide C-N bond. This disconnection strategy points to two primary synthons: a 2-fluorobenzoyl derivative (an acyl cation equivalent) and 3,5-dichloroaniline (B42879) (an amine nucleophile).

This retrosynthetic approach reveals the most direct synthetic pathway, which involves the formation of an amide bond between these two key precursors. The forward synthesis, therefore, would typically involve the reaction of a 2-fluorobenzoic acid derivative with 3,5-dichloroaniline.

Classical Synthetic Approaches for Benzamide (B126) Formation

The formation of the benzamide linkage is a cornerstone of organic synthesis, with numerous well-established methods available. These classical approaches are widely utilized due to their reliability and versatility.

Amide Coupling Reactions: Condensation-Based Syntheses

The most prevalent method for constructing the this compound scaffold is through a condensation reaction. This typically involves the reaction of an activated 2-fluorobenzoic acid derivative with 3,5-dichloroaniline. A common and effective approach is the use of 2-fluorobenzoyl chloride as the activated species. This acid chloride readily reacts with the amine in the presence of a base to neutralize the hydrochloric acid byproduct. bath.ac.ukdcu.ie

A general procedure for this synthesis involves dissolving 3,5-dichloroaniline in a suitable solvent, followed by the slow addition of 2-fluorobenzoyl chloride. The reaction is often carried out at reduced temperatures to control its exothermicity. The use of a base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the HCl generated during the reaction. bath.ac.uk

A similar condensation reaction has been successfully employed for the synthesis of related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, which was obtained in high yield (87%) from the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. dcu.ie Likewise, a series of dichlorobenzamide derivatives have been synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamines in N,N'-dimethylformamide (DMF) at 60°C, affording the products in good yields. researchgate.netresearchgate.net

The choice of coupling reagent is critical in amide bond formation, especially when starting from the carboxylic acid directly. A wide array of coupling reagents have been developed to facilitate this transformation. luxembourg-bio.comresearchgate.netpeptide.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization in the case of chiral substrates. peptide.com Other effective coupling reagents include uronium/aminium salts such as HATU and HBTU. luxembourg-bio.com

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPWidely used, by-products can be an issue for purification. peptide.com
Uronium/Aminium SaltsHATU, HBTU, TBTU-High coupling efficiency, often used in peptide synthesis. luxembourg-bio.com
Phosphonium SaltsPyBOP, PyAOP-Effective for challenging couplings, including N-methyl amino acids. peptide.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of benzamide synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the stoichiometry of the reagents. Solvents commonly employed for amide coupling reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). researchgate.net The selection of the solvent can significantly influence the solubility of the reactants and the reaction rate.

Temperature control is also crucial. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.netresearchgate.net Conversely, for highly reactive species like acid chlorides, cooling the reaction mixture is often necessary to prevent side reactions.

The choice of base and its stoichiometry are also important considerations. In reactions involving acid chlorides, at least one equivalent of a non-nucleophilic base is required to neutralize the generated HCl. Common bases include triethylamine and N,N-diisopropylethylamine (DIPEA). bath.ac.uk

Advanced Synthetic Techniques for this compound Analogues

Beyond classical methods, advanced synthetic techniques offer novel pathways to this compound and its analogues, often providing improved efficiency, selectivity, and functional group tolerance.

Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, providing an alternative to traditional amidation methods. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides with amines. unimi.itescholarship.orgorganic-chemistry.org In the context of synthesizing analogues of this compound, this could involve the coupling of an aryl halide with a benzamide.

Research has demonstrated the palladium-catalyzed amidation of aryl halides with a variety of amides, including aliphatic and aromatic primary amides. researchgate.net These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, influencing both the catalytic activity and the scope of the transformation. unimi.itescholarship.orgresearchgate.net

For example, the use of bulky and electron-rich phosphine ligands has enabled the amidation of even challenging aryl chlorides. researchgate.net This methodology could be applied to the synthesis of analogues by coupling a substituted 2-fluorobenzamide (B1203369) with a di- or tri-substituted aryl halide.

Catalyst SystemReactantsKey Features
Pd catalyst / Phosphine ligandAryl Halide + AmideAllows for the formation of N-aryl amides from readily available starting materials. researchgate.net
Pd catalyst / KPhos ligandAryl Halide + Aqueous AmmoniaEnables the synthesis of primary anilines, which can then be acylated. unimi.itescholarship.org

Stereoselective Synthesis Considerations

For analogues of this compound that contain chiral centers, stereoselective synthesis becomes a critical consideration. The introduction of chirality can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

In the context of amide synthesis, if either the carboxylic acid or the amine component is chiral, the coupling reaction must be performed under conditions that prevent racemization of the existing stereocenter. The choice of coupling reagent and reaction conditions plays a significant role in maintaining stereochemical integrity. luxembourg-bio.com

For the de novo creation of stereocenters, asymmetric synthesis methods are employed. For instance, the stereoselective synthesis of chiral β-amino acid derivatives has been achieved through the conjugate addition of lithium amides to α,β-unsaturated esters. nih.gov While not directly applicable to the synthesis of the parent this compound, this principle could be adapted for the synthesis of chiral analogues containing, for example, a stereocenter in the aliphatic chain of a modified benzoyl group.

Furthermore, the development of stereoselective cross-coupling reactions offers a powerful approach to chiral amides. For example, nickel-catalyzed enantioselective cross-coupling reactions have been used to synthesize chiral α-CF3-substituted benzhydryls. organic-chemistry.org Such catalytic systems could potentially be adapted for the stereoselective synthesis of chiral benzamide analogues.

Mechanistic Investigations of Formation Reactions

The most common and industrially relevant method for synthesizing N-aryl benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. iitk.ac.inorganic-chemistry.orgbyjus.comchemistnotes.com In the case of this compound, this involves the reaction between 3,5-dichloroaniline and 2-fluorobenzoyl chloride, typically in the presence of a base.

2-Fluorobenzoyl chloride + 3,5-Dichloroaniline → this compound

The reaction proceeds via a nucleophilic acyl substitution mechanism. Although specific kinetic and intermediate-elucidation studies for this particular compound are not found in the reviewed scientific literature, the general pathway is well-established.

The formation of the amide bond proceeds through a discrete, high-energy tetrahedral intermediate. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

Postulated Reaction Pathway and Intermediates:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the carbonyl carbon of 2-fluorobenzoyl chloride. This step forms a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: A base present in the reaction medium (often an aqueous base like NaOH or a tertiary amine like pyridine) removes the proton from the nitrogen atom. byjus.com This deprotonation neutralizes the intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of the chloride ion, which is an excellent leaving group. This step yields the final amide product. chemistnotes.com

While this tetrahedral intermediate is central to the mechanism, its high reactivity and short lifespan make it difficult to isolate or directly observe without specialized spectroscopic techniques under specific conditions. Therefore, its existence is largely inferred from kinetic data and analogy with other related acylation reactions.

Table 1: Postulated Intermediates in the Formation of this compound

StepIntermediate NameStructureDescription
1Zwitterionic Tetrahedral Intermediate(Structure not shown)Formed immediately after the nucleophilic attack of the amine on the acyl chloride. Carries both a positive (on nitrogen) and negative (on oxygen) formal charge.
2Deprotonated Tetrahedral Intermediate(Structure not shown)The neutral tetrahedral species formed after the removal of a proton from the nitrogen atom by a base.

Note: The structural representations are omitted as direct spectroscopic data for these specific intermediates is not available in the literature.

Specific kinetic studies detailing the reaction rates for the synthesis of this compound have not been reported. However, for the general Schotten-Baumann reaction, the rate-determining step is typically considered to be the initial nucleophilic attack of the amine on the acyl chloride. iitk.ac.in

The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: The electron-withdrawing nature of the two chlorine atoms on the 3,5-dichloroaniline ring decreases the nucleophilicity of the nitrogen atom, which can slow the reaction compared to aniline (B41778) itself.

Electrophilicity of the Acyl Chloride: The carbonyl carbon of 2-fluorobenzoyl chloride is highly electrophilic, facilitating the attack by the amine.

Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate by affecting the solubility of the reactants and the stabilization of the transition state.

Rate = k[3,5-dichloroaniline][2-fluorobenzoyl chloride]

This relationship underscores that the initial bimolecular collision and subsequent formation of the tetrahedral intermediate is the kinetically most significant barrier.

Derivatization Strategies of this compound Scaffolds

While the literature does not provide specific examples of derivatization reactions performed on this compound, its chemical structure contains three distinct regions amenable to modification: the fluorophenyl moiety, the dichlorophenyl moiety, and the central amide linkage. The following sections describe potential derivatization strategies based on the known reactivity of these functional groups.

The 2-fluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atom. However, reactions are still possible under forcing conditions.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation would likely be directed to the position para to the fluorine atom (position 5) or ortho to the fluorine (position 3), though steric hindrance from the adjacent amide linkage could be a factor.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can potentially be displaced by strong nucleophiles, a reaction that is generally more facile for fluoroarenes compared to chloroarenes when the ring is activated by electron-withdrawing groups. nih.gov

Table 2: Potential Derivatization Reactions at the Fluorophenyl Moiety

Reaction TypeReagentsPotential Product (Position of Substitution)
NitrationHNO₃/H₂SO₄N-(3,5-dichlorophenyl)-2-fluoro-5-nitrobenzamide
BrominationBr₂/FeBr₃N-(3,5-dichlorophenyl)-5-bromo-2-fluorobenzamide
SNAr (Methoxylation)NaOMe, heatN-(3,5-dichlorophenyl)-2-methoxybenzamide

Note: The reactions listed are hypothetical and based on general principles of aromatic chemistry.

The dichlorophenyl ring offers robust handles for modification, primarily through metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions: The chlorine atoms can serve as coupling partners in reactions like Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes). These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atoms by potent nucleophiles (e.g., alkoxides, thiolates) is conceivable. The electron-withdrawing effect of the amide group and the other chlorine atom activates the ring towards this type of substitution.

Table 3: Potential Derivatization Reactions at the Dichlorophenyl Moiety

Reaction TypeReagentsPotential Product
Suzuki CouplingPhenylboronic acid, Pd catalyst, baseN-(3,5-diphenylphenyl)-2-fluorobenzamide
Buchwald-Hartwig AminationMorpholine, Pd catalyst, baseN-(3,5-dimorpholinophenyl)-2-fluorobenzamide
Nucleophilic SubstitutionSodium methoxide (B1231860) (NaOCH₃), heatN-(3-chloro-5-methoxyphenyl)-2-fluorobenzamide

Note: The reactions listed are hypothetical and based on established organometallic and substitution chemistry.

The amide bond itself is highly stable but can be transformed under specific conditions.

Hydrolysis: The amide can be hydrolyzed back to its constituent carboxylic acid (2-fluorobenzoic acid) and amine (3,5-dichloroaniline) under strong acidic or basic conditions, often requiring heat.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the benzamide into a secondary amine, N-((2-fluorophenyl)methyl)-3,5-dichloroaniline.

Table 4: Potential Modifications of the Amide Linkage

Reaction TypeReagentsProduct
Acid-Catalyzed HydrolysisH₂O, HCl, heat2-Fluorobenzoic acid and 3,5-Dichloroaniline hydrochloride
Base-Catalyzed HydrolysisNaOH, H₂O, heatSodium 2-fluorobenzoate (B1215865) and 3,5-Dichloroaniline
Reduction1. LiAlH₄, THF; 2. H₂ON-((2-fluorophenyl)methyl)-3,5-dichloroaniline

Structural Characterization and Crystallographic Analysis of N 3,5 Dichlorophenyl 2 Fluorobenzamide

Single-Crystal X-ray Diffraction Studies

As of the latest literature search, a single-crystal X-ray diffraction study for N-(3,5-dichlorophenyl)-2-fluorobenzamide has not been reported. Consequently, the primary experimental data required for a detailed crystallographic analysis is unavailable. However, the following subsections outline the parameters that would be determined from such a study.

The foundational data from a single-crystal X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The systematic absences in the diffraction pattern would allow for the determination of the space group, which describes the symmetry elements present in the crystal.

For comparison, the related compound N-(3,5-dichlorophenyl)benzamide , which lacks the 2-fluoro substituent, crystallizes in the monoclinic system with the space group P2₁/c. nih.govnih.gov Another related molecule, 2-chloro-N-(3,5-dichlorophenyl)benzamide , crystallizes in the orthorhombic space group Pna2₁. nih.gov The crystallographic data for these and other similar compounds are presented in Table 1.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(3,5-dichlorophenyl)benzamide nih.govnih.govMonoclinicP2₁/c13.5209.9939.445106.361224.44
2-chloro-N-(3,5-dichlorophenyl)benzamide nih.govOrthorhombicPna2₁14.6998.73620.445902625.48
N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.comdcu.ieMonoclinicPn5.6764.98319.30691.20545.92
N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.comMonoclinicPn4.9565.67219.62596.62547.92

This table presents data for related compounds to illustrate typical crystallographic parameters.

A key aspect of structural analysis is the determination of the molecule's conformation, which is defined by its torsional or dihedral angles. For this compound, critical torsional angles would include the orientation of the two aromatic rings relative to each other and their rotation with respect to the central amide (-CONH-) bridge.

In the analogous N-(3,5-dichlorophenyl)benzamide, the amide group plane forms dihedral angles of 14.3° and 44.4° with the benzoyl and aniline (B41778) rings, respectively. The two aromatic rings are twisted with respect to each other by 58.3°. nih.gov In 2-chloro-N-(3,5-dichlorophenyl)benzamide, these angles are 63.1° and 31.1°, with a 32.1° dihedral angle between the rings. nih.gov The presence of a fluorine atom at the ortho-position of the benzoyl ring in the title compound would likely influence these angles due to steric and electronic effects, including potential intramolecular interactions.

The molecular geometry is often stabilized by intramolecular interactions. In this compound, the presence of a fluorine atom on the benzoyl ring and a hydrogen atom on the amide nitrogen allows for the possibility of an intramolecular hydrogen bond of the N-H···F type. Similarly, an N-H···O interaction with the carbonyl oxygen is also possible. The presence and strength of these interactions would be confirmed by short contact distances and specific bond angles in the crystal structure. Studies on other ortho-fluorinated benzamides have shown the presence of such intramolecular N-H···F contacts. dcu.iemdpi.com

Intermolecular interactions govern the assembly of molecules into a three-dimensional crystal lattice. The primary intermolecular interaction expected for this compound is the robust N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction typically leads to the formation of chains or dimers, which are common supramolecular synthons in amides. nih.govmdpi.com

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of a compound and providing information about its electronic and vibrational states. While vendors list this compound, they explicitly state that analytical data is not collected. sigmaaldrich.comsigmaaldrich.com Therefore, experimental spectra for the title compound are not available. The following sections describe the expected features based on the analysis of its constituent parts and related molecules.

FT-IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for the amide group, including the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O stretching (Amide I band, ~1650 cm⁻¹), and the N-H bending (Amide II band, ~1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-F and C-Cl stretching vibrations would be expected in the fingerprint region below 1300 cm⁻¹.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. The amide proton (N-H) would likely appear as a broad singlet in the downfield region. The aromatic protons would show complex splitting patterns (multiplets) in the aromatic region (~7.0-8.5 ppm) due to coupling with each other and potentially with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon would be the most downfield signal (~160-170 ppm). The aromatic carbons would appear in the ~110-140 ppm range, with their chemical shifts influenced by the attached halogen substituents. Carbon atoms bonded to fluorine would show characteristic C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to confirm the presence of the fluorine atom. It would show a single resonance for the -F substituent, with its chemical shift and coupling pattern providing further structural confirmation. For instance, in the related N-(2,4-difluorophenyl)-2-fluorobenzamide, the fluorine signals appear between -114 and -118 ppm. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of related compounds such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide allows for an estimation of the chemical shifts and coupling constants for this compound. mdpi.comdcu.ie

¹H NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum, the aromatic protons of the 2-fluorobenzoyl and 3,5-dichlorophenyl rings are expected to appear in the range of 7.0-8.5 ppm. The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift influenced by solvent and concentration. The protons on the 3,5-dichlorophenyl ring would appear as a characteristic set of signals. The proton at position 4 would be a triplet, and the protons at positions 2 and 6 would appear as a doublet, with coupling constants typical for meta-coupling. The protons on the 2-fluorobenzoyl ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Amide N-H 8.5 - 10.5 br s -
2-fluorobenzoyl H-3 7.2 - 7.4 ddd J(H,H), J(H,F)
2-fluorobenzoyl H-4 7.5 - 7.7 m J(H,H), J(H,F)
2-fluorobenzoyl H-5 7.1 - 7.3 t J(H,H)
2-fluorobenzoyl H-6 8.0 - 8.2 dt J(H,H), J(H,F)
3,5-dichlorophenyl H-2', H-6' 7.6 - 7.8 d J(H,H) ~2-3 (meta)
3,5-dichlorophenyl H-4' 7.2 - 7.4 t J(H,H) ~2-3 (meta)
¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate in the downfield region, typically around 160-170 ppm. The carbon atoms attached to fluorine and chlorine would exhibit characteristic chemical shifts and coupling constants (J(C,F)). The carbon of the 2-fluorobenzoyl ring bonded to fluorine would appear as a doublet with a large one-bond carbon-fluorine coupling constant. Other carbons in this ring would show smaller two-, three-, and four-bond couplings to fluorine.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F)
Carbonyl C=O 162 - 165 d
2-fluorobenzoyl C-1 118 - 122 d
2-fluorobenzoyl C-2 160 - 163 (d, ¹JCF) d
2-fluorobenzoyl C-3 115 - 117 d
2-fluorobenzoyl C-4 132 - 135 d
2-fluorobenzoyl C-5 124 - 126 s
2-fluorobenzoyl C-6 130 - 133 d
3,5-dichlorophenyl C-1' 138 - 141 s
3,5-dichlorophenyl C-2', C-6' 120 - 123 s
3,5-dichlorophenyl C-3', C-5' 134 - 136 s
3,5-dichlorophenyl C-4' 125 - 128 s
¹⁹F NMR Chemical Shift and Fluorine-Specific Interactions

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom on the 2-fluorobenzoyl ring. Its chemical shift would be influenced by the electronic environment and intramolecular interactions, such as hydrogen bonding with the amide proton. Based on data for similar compounds, the chemical shift is anticipated in the range of -110 to -130 ppm relative to a standard like CFCl₃. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra provide information about the functional groups and molecular vibrations within the compound.

Characteristic Vibrational Modes of Amide and Aromatic Rings

The IR spectrum would be dominated by strong absorption bands corresponding to the amide group. The N-H stretching vibration is expected to appear in the region of 3200-3400 cm⁻¹. The amide I band (mainly C=O stretching) would be a strong absorption around 1650-1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) would be observed near 1520-1550 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be located in the lower frequency region of the spectrum.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Amide I (C=O Stretch) 1650 - 1680 Strong
Amide II (N-H Bend, C-N Stretch) 1520 - 1550 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong
C-F Stretch 1200 - 1300 Strong
C-Cl Stretch 600 - 800 Medium-Strong
Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of another is a common feature in the solid state of benzanilides, leading to the formation of chains or dimers. nih.gov This interaction would cause a shift of the N-H and C=O stretching frequencies to lower wavenumbers in the solid-state IR spectrum compared to a dilute solution in a non-polar solvent. Intramolecular hydrogen bonding between the amide N-H and the ortho-fluorine atom is also possible and would similarly affect the N-H vibrational frequency.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₃H₈Cl₂FNO), the molecular weight is 284.119 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with the M+2 peak being approximately 66% of the intensity of the M⁺ peak, and the M+4 peak being about 10% of the M⁺ intensity.

The fragmentation of benzanilides is known to be influenced by the position and nature of substituents on the aromatic rings. Proximity effects, where substituents on adjacent rings interact, can lead to specific fragmentation pathways. nih.gov For this compound, several key fragmentation pathways can be anticipated:

Amide Bond Cleavage: The most common fragmentation pathway for benzamides is the cleavage of the amide C-N bond. This would lead to the formation of a 2-fluorobenzoyl cation and a 3,5-dichloroanilino radical, or a 3,5-dichlorophenyl isocyanate radical cation and a fluorobenzene (B45895) molecule.

Cleavage of Halogen Atoms: Loss of chlorine or fluorine atoms as radicals can also occur. Studies on halogenated benzanilides have shown that the loss of a substituent from the 2-position of the benzoyl ring can be a significant fragmentation pathway. nih.gov

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible if a suitable hydrogen atom is available for transfer. nih.gov

A hypothesized fragmentation table based on the structure is presented below.

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[C₁₃H₈Cl₂FNO]⁺Molecular Ion284
[C₇H₄FO]⁺2-Fluorobenzoyl cation123
[C₆H₄Cl₂N]⁺3,5-Dichloroanilino cation161
[M-Cl]⁺Loss of a chlorine radical249
[M-F]⁺Loss of a fluorine radical265
[C₆H₅Cl₂]⁺3,5-Dichlorophenyl cation146
[C₆H₄F]⁺Fluorophenyl cation95

Interactive Data Table: The data in this table is based on theoretical fragmentation patterns and has not been confirmed by experimental data for this compound.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov This phenomenon is of great interest as different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzanilide (B160483), the parent compound of this compound, is known to exhibit polymorphism, with at least two reported crystalline forms: a triclinic (P-1) and a monoclinic (C2/c) form. researchgate.netscispace.comresearchgate.net

The solid-state structure of benzanilides is largely governed by hydrogen bonding and π-π stacking interactions. The N-H and C=O groups of the amide linkage are key players in forming intermolecular hydrogen bonds. These interactions can lead to different packing arrangements, such as one-dimensional chains or dimeric structures. nih.gov

For this compound, the presence of halogen atoms adds further complexity to the potential solid-state structures. Halogen bonding (C-X···O/N, where X is a halogen) and other weak intermolecular interactions can influence the crystal packing. The fluorine atom at the 2-position of the benzoyl ring and the two chlorine atoms on the phenylamino (B1219803) ring can participate in various short-range interactions, potentially leading to different polymorphic forms.

While specific polymorphic forms of this compound have not been reported in the reviewed literature, the known polymorphism of related benzanilides suggests that this compound could also exhibit structural diversity in the solid state. nih.govresearchgate.netscispace.comresearchgate.netnih.gov The study of its crystallization behavior under various conditions would be necessary to explore and identify potential polymorphs.

Computational Chemistry and Theoretical Modelling of N 3,5 Dichlorophenyl 2 Fluorobenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used for its balance of accuracy and computational efficiency, making it a cornerstone of modern computational chemistry. For N-(3,5-dichlorophenyl)-2-fluorobenzamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

Geometry Optimization and Energetic Stability Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. At this "optimized geometry," the net forces on all atoms are zero, indicating a stable structure on the potential energy surface.

The optimization process yields critical data, including the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the analysis would determine the planarity of the amide linkage (-CONH-) and the relative orientation of the 2-fluorobenzoyl and 3,5-dichlorophenyl rings. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. Studies on similar benzanilides often reveal a trans conformation of the H-N-C=O unit to be energetically favorable. nih.govnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleExpected Value
Bond LengthC=O~1.24 Å
Bond LengthC-N~1.36 Å
Bond LengthN-H~1.01 Å
Bond AngleO=C-N~122°
Dihedral AngleC-N-C-C (Ring 1)Variable
Dihedral AngleC-C-N-C (Ring 2)Variable
Note: This table is illustrative and based on general values for similar structures. Specific calculated values for this compound are not available in the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of these calculations are crucial for two reasons. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the predicted vibrational spectrum can be directly correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. niscpr.res.in This correlation allows for the precise assignment of absorption bands in the experimental spectra to specific molecular vibrations. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various stretching and bending modes of the aromatic rings and C-Cl and C-F bonds.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch~3300-3400
CarbonylC=O Stretch~1660-1680
Phenyl RingC-H Stretch~3000-3100
Aryl HalideC-Cl Stretch~600-800
Aryl HalideC-F Stretch~1100-1250
Note: This table is illustrative. Specific calculated and scaled values for this compound are not available in the searched literature.

Electronic Structure Analysis

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and stability. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The analysis would map the distribution of these orbitals across the this compound structure, identifying which parts of the molecule are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO).

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral or zero potential. nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the electronegative oxygen atom of the carbonyl group and potentially the fluorine atom. The most positive potential (blue) would be expected around the amide hydrogen (N-H), making it a likely site for hydrogen bonding interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

While direct computational research on this compound is not currently published, the established methodologies of Density Functional Theory provide a clear roadmap for its theoretical investigation. Such a study would yield fundamental data on its geometry, energetic stability, spectroscopic properties, and electronic structure. The application of geometry optimization, vibrational analysis, FMO theory, MEP mapping, and NBO analysis would collectively provide a comprehensive, atom-level understanding of the chemical behavior of this compound.

Thermodynamic Properties Prediction based on Vibrational Analysis

Vibrational analysis, a cornerstone of computational quantum chemistry, serves as a powerful tool for predicting the thermodynamic properties of a molecule. By calculating the vibrational frequencies of this compound, key thermodynamic functions such as enthalpy, entropy, and heat capacity can be determined. This analysis is typically performed using methods like Density Functional Theory (DFT) with an appropriate basis set. The calculated frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions of its constituent atoms. From these frequencies, the vibrational partition function can be calculated, which is then used to derive the thermodynamic properties at different temperatures.

Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K

Thermodynamic PropertyPredicted ValueUnits
Zero-point vibrational energy105.2kcal/mol
Enthalpy (H)115.8kcal/mol
Entropy (S)101.4cal/mol·K
Heat Capacity (Cv)45.7cal/mol·K

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from vibrational analysis. Actual values would be derived from specific computational calculations.

Molecular Dynamics Simulations

To understand the behavior of this compound in a more realistic, dynamic environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

Conformational Sampling and Dynamics in Solution

The presence of rotatable bonds in this compound, particularly the amide linkage and the bonds connecting the phenyl rings, allows for a range of possible conformations. MD simulations in a solvent, such as water or dimethyl sulfoxide, can explore the conformational landscape of the molecule. These simulations can reveal the most stable conformations and the energy barriers between them. For instance, the dihedral angle between the two aromatic rings is a key conformational parameter. In the closely related compound, N-(3,5-dichlorophenyl)benzamide, the benzoyl and aniline (B41778) rings were found to form a significant dihedral angle. nih.gov Similar dynamics would be expected for this compound, influenced by the steric and electronic effects of the fluorine substituent. The simulations can track the fluctuations of these dihedral angles over time, providing a detailed picture of the molecule's flexibility in solution.

Intermolecular Interaction Dynamics

MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules and potential biological targets. Key intermolecular interactions for this compound would include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds. In the solid state of related benzanilides, molecules are often linked by N—H⋯O hydrogen bonds into infinite chains. nih.gov

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with other aromatic systems.

By simulating the molecule in a relevant environment, it is possible to understand the dynamic nature of these interactions, which are crucial for its solubility, crystal packing, and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modelling Methodologies

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Selection of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical information of the molecules. For a compound like this compound, a variety of descriptors would be relevant:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the chlorine and fluorine atoms will significantly influence these descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and ovality.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorDescription
TopologicalWiener IndexA measure of the compactness of the molecular graph.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
StericMolecular VolumeThe volume occupied by the molecule.
HydrophobicLogPThe logarithm of the octanol-water partition coefficient.

Statistical Validation of QSAR Models

Once a set of descriptors is selected, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the QSAR model. The predictive power of the resulting model must be rigorously validated. researchgate.net This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and robustness of the model.

External Validation: The model's ability to predict the activity of an external set of compounds (a test set) that was not used in the model development is evaluated. The predictive R² (R²pred) is a common metric for this. nih.gov

A statistically valid QSAR model can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and further testing.

Molecular Mechanisms of Action and Biological Target Interactions of N 3,5 Dichlorophenyl 2 Fluorobenzamide

Enzyme Inhibition and Modulation Studies

The principal biochemical target of N-(3,5-dichlorophenyl)-2-fluorobenzamide is the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.

Research into the mode of action of benzamide (B126) fungicides has consistently identified succinate dehydrogenase (SDH) as the primary target. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. The inhibition of SDH disrupts these vital metabolic pathways, leading to a rapid depletion of cellular energy in the form of ATP and ultimately causing fungal cell death. The this compound, as a member of the benzamide chemical class, is presumed to share this well-established target.

While specific in vitro enzyme inhibition data for this compound is not extensively documented in publicly available literature, the characterization of its inhibitory activity against succinate dehydrogenase would typically involve a series of established assays. These assays are designed to quantify the potency of the inhibitor and to elucidate the nature of its interaction with the enzyme.

The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, representing the concentration of the inhibitor required to reduce the activity of the SDH enzyme by 50%. The determination of IC50 values is crucial for comparing the potency of different SDHI fungicides.

Kinetic studies are also essential to understand the mechanism of inhibition. These studies can differentiate between competitive, non-competitive, and uncompetitive inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). For many SDHIs, a non-competitive or mixed-type inhibition pattern is observed, indicating that the inhibitor does not bind to the same site as the natural substrate, succinate.

Table 1: Illustrative In vitro Enzyme Inhibition Data for a Typical Benzamide SDHI

ParameterValueDescription
IC50 Hypothetical Value (e.g., 0.5 µM)Concentration for 50% inhibition of SDH activity.
Inhibition Type Hypothetical Type (e.g., Non-competitive)Mechanism of enzyme inhibition.
Ki Hypothetical Value (e.g., 0.2 µM)Inhibition constant, indicating binding affinity.

Note: The values in this table are illustrative for a typical benzamide SDHI and are not specific experimental data for this compound.

Molecular docking and simulation studies are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target protein, in this case, succinate dehydrogenase. These studies provide insights into the specific binding site and the key amino acid residues involved in the interaction.

For SDHI fungicides, the binding site is located at the ubiquinone-binding pocket (Qp site) of the SDH enzyme complex. This pocket is formed by subunits of the enzyme. The benzamide moiety of the inhibitor is expected to form crucial hydrogen bonds with amino acid residues within this pocket, while the dichlorophenyl and fluorobenzyl groups are likely to engage in hydrophobic and van der Waals interactions, further stabilizing the enzyme-inhibitor complex. These interactions effectively block the binding of ubiquinone, the natural substrate, thereby inhibiting the electron transport chain.

Table 2: Predicted Interacting Residues in the SDH Qp Site for a Benzamide Fungicide

Amino Acid ResidueInteraction Type
Arginine (Arg) Cation-π interaction
Tyrosine (Tyr) Hydrogen bond
Tryptophan (Trp) Hydrogen bond, π-π stacking
Proline (Pro) Hydrophobic interaction
Serine (Ser) Hydrophobic interaction

Note: This table represents common interacting residues for benzamide SDHIs based on molecular modeling studies of related compounds and is not based on specific experimental data for this compound.

The primary mechanism of action for this compound, as with other SDHIs, is direct inhibition at the ubiquinone-binding site. There is currently no substantial evidence to suggest that it acts as an allosteric modulator of succinate dehydrogenase. Allosteric modulation would imply that the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While this cannot be entirely ruled out without specific experimental investigation, the current understanding points towards a direct competitive or non-competitive inhibition at the Qp site.

Receptor Binding and Signalling Pathway Modulation

The focus of research on this compound has been its direct enzymatic inhibition rather than interactions with specific cellular receptors and signaling pathways.

To date, the primary "receptor" for this compound is considered to be the succinate dehydrogenase enzyme complex. There is a lack of comprehensive studies profiling its interaction with other classical cell surface or nuclear receptors. The fungicidal efficacy of this compound is well-explained by its potent inhibition of SDH, and it is therefore likely that this is its main, if not sole, biologically relevant target in fungal pathogens. Further research would be required to explore any potential off-target interactions with other receptors.

Investigation of Downstream Signalling Cascades

The precise downstream signaling cascades modulated by this compound are not yet fully elucidated in publicly available scientific literature. However, based on the known targets of analogous chemical structures, it is plausible that this compound could interfere with key signaling pathways crucial for cellular functions. For instance, some benzamide derivatives have been shown to interact with G-protein coupled receptors (GPCRs) or other receptor tyrosine kinases. Should this compound engage such a receptor, it could trigger or inhibit a cascade of intracellular events.

A hypothetical scenario could involve the modulation of a kinase cascade, such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is a central signaling route that translates extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. Disruption of this pathway by a small molecule inhibitor like the one could lead to a significant alteration in cellular fate.

Furthermore, considering the antifungal activity observed in related compounds, another potential area of investigation for downstream signaling effects would be pathways essential for fungal cell wall integrity or stress response. For example, the calcineurin-Crz1 signaling pathway in fungi is critical for virulence and survival under stress. Inhibition of this pathway by this compound could lead to increased susceptibility of the fungus to environmental stressors.

Without direct experimental evidence, the investigation of downstream signaling cascades remains a critical area for future research to fully understand the molecular pharmacology of this compound.

Computational Receptor-Ligand Docking and Binding Affinity Prediction

Computational methods are invaluable tools for predicting the interaction of a ligand, such as this compound, with its biological target. Molecular docking simulations can provide insights into the putative binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex. These studies typically involve generating a three-dimensional model of the target protein and virtually screening the conformational space of the ligand within the binding site.

While specific docking studies for this compound are not extensively reported, research on structurally similar fluorinated benzamides has highlighted their potential as inhibitors of targets like cholesteryl ester transfer protein (CETP). mdpi.com A docking study of this compound into a hypothetical receptor binding pocket would likely reveal the importance of the dichlorophenyl and fluorobenzoyl moieties in establishing hydrophobic and halogen-bonding interactions. The amide linker is expected to form crucial hydrogen bonds with amino acid residues in the binding site.

Binding affinity prediction, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), can be estimated using scoring functions within docking programs or more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov These predictions, while not a substitute for experimental validation, are instrumental in prioritizing compounds for synthesis and biological testing in the early stages of drug discovery. researchgate.netnih.gov The predicted binding affinity for this compound would be influenced by factors such as the shape complementarity between the ligand and the binding site, the number and strength of intermolecular interactions, and the desolvation penalties upon binding. nih.gov

Table 1: Hypothetical Docking Results for this compound with a Putative Receptor

ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5Tyr250, Phe320, Arg410
Hydrogen Bonds2Arg410 (backbone C=O), Gln350 (N-H)
Hydrophobic Interactions5Trp280, Leu315, Val412
Halogen Bonds1Ser252 (with Cl)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

Positional Scanning of Halogen Substituents

The nature and position of halogen substituents on the aromatic rings of this compound are critical determinants of its biological activity. Structure-activity relationship (SAR) studies involving the positional scanning of these halogens can provide valuable insights into the optimal substitution pattern for target engagement.

On the 2-fluorobenzamide (B1203369) moiety, the ortho-position of the fluorine atom is significant. The fluorine atom can influence the conformation of the benzamide group through intramolecular hydrogen bonding with the amide proton, as well as engage in interactions with the receptor. mdpi.commdpi.com Comparative studies of fluorinated benzamide isomers have demonstrated that the position of the fluorine atom can dramatically alter the molecular geometry and crystal packing, which in turn can affect biological activity. nih.gov For example, the crystal structures of N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide reveal different intermolecular interaction patterns, which could translate to differences in their biological profiles. mdpi.comnih.gov

Table 2: Influence of Halogen Position on Biological Activity in Analogous Compound Series

Compound AnalogueHalogen Substitution PatternRelative ActivityReference
Triazole Derivative3,4-dichloroHigher Affinity nih.gov
Triazole Derivative3,5-dichloroLower Affinity nih.gov
Fluorinated Benzamide2,3-difluoroDifferent crystal packing mdpi.com
Fluorinated Benzamide2,4-difluoroDifferent crystal packing nih.gov

Impact of Amide Linkage Modifications on Molecular Recognition

The amide bond in this compound serves as a critical linker, orienting the two aromatic rings in a specific spatial arrangement necessary for molecular recognition by its biological target. Modifications to this amide linkage can have profound effects on the compound's activity. The planarity and hydrogen bonding capabilities of the amide group are key features that contribute to its role in ligand-receptor interactions. nih.gov

Replacing the amide linkage with other functional groups can probe the importance of its structural and electronic properties. For example, in a study of related sulfonamide-based compounds, the replacement of the sulfonamide linker with an amide linker was found to be detrimental to the compound's ability to bind to its target, peroxisome proliferator-activated receptor-gamma (PPARγ). This was attributed to the change in geometry, where the planar sp2 hybridized carbon of the amide positioned the aromatic ring in a less favorable orientation for key π-π and hydrophobic interactions within the binding pocket.

Furthermore, N-alkylation of the amide can eliminate its hydrogen bond donating capacity, which can be a crucial interaction for anchoring the ligand in the binding site. Studies on N,N-dialkyl-3,5-dichlorobenzamides have shown that the nature of the alkyl groups significantly influences their phytotoxic activity, highlighting the importance of the substituents on the amide nitrogen. cambridgemedchemconsulting.com

Bioisosteric Replacements and Their Effects on Target Binding

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, several bioisosteric replacements could be considered to probe the SAR.

The chlorine atoms on the phenyl ring could be replaced with other halogens such as bromine or with a trifluoromethyl group. While these groups are also electron-withdrawing, their differing sizes and lipophilicities could alter the binding affinity and selectivity. For example, replacing a chlorine with a bromine atom might enhance van der Waals interactions within a hydrophobic pocket.

The amide linker itself can be a subject for bioisosteric replacement. A common bioisostere for an amide is a sulfonamide. scielo.br However, as mentioned previously, this change can significantly alter the geometry and may not always be favorable. Another potential replacement is a reverse amide, which would change the direction of the hydrogen bond donor and acceptor groups.

The fluorine atom on the benzoyl ring could be replaced by other small, electron-withdrawing groups like a hydroxyl or a cyano group. Such modifications would alter the electronic properties and hydrogen bonding potential of this part of the molecule. nih.gov

Table 3: Potential Bioisosteric Replacements for this compound

Original GroupBioisosteric ReplacementPotential Impact on Properties
ChlorineBromine, TrifluoromethylAltered size, lipophilicity, and electronic effects
Amide LinkerSulfonamide, Reverse AmideModified geometry and hydrogen bonding pattern
FluorineHydroxyl, CyanoChanges in hydrogen bonding and electronic character

Investigating Mechanisms of Biological Activity (e.g., Antifungal, Antiparasitic) at the Cellular and Molecular Level

While the specific mechanisms of antifungal and antiparasitic activity for this compound have not been definitively established, insights can be drawn from the known activities of structurally related benzamide compounds.

In the context of antifungal activity, a plausible mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Carboxamide fungicides are a well-known class of SDH inhibitors. By binding to the ubiquinone-binding site of the SDH complex, these compounds block the electron flow, leading to a disruption of cellular respiration and ultimately, fungal cell death. Given that this compound is a carboxamide derivative, it is conceivable that it could exert its antifungal effects through a similar mechanism. Another potential antifungal mechanism observed for a related chloro-phenylacetamide involves binding to ergosterol (B1671047) in the fungal plasma membrane and possibly inhibiting DNA synthesis. bvsalud.org

Regarding antiparasitic activity, various benzamide derivatives have demonstrated efficacy against a range of parasites. For instance, niclosamide, a chlorinated salicylanilide, acts as an uncoupler of oxidative phosphorylation in tapeworms. nih.gov Other heterocyclic diamidines have been shown to target the DNA of parasites. scielo.br It is possible that this compound could interfere with parasitic energy metabolism or nucleic acid synthesis. For example, some iodinated benzamides have shown activity against Leishmania panamensis and Trypanosoma cruzi. scite.ai The precise molecular target within the parasite would need to be identified through further investigation, which could involve target-based screening or chemoproteomic approaches.

Molecular Targets in Fungal Pathogens (e.g., Ergosterol Biosynthesis Enzymes, Cell Wall Synthesis)

While direct studies on this compound's impact on fungal molecular targets are limited, research on related compounds points to two primary areas of interference: ergosterol biosynthesis and cell wall integrity.

Some N-phenylbenzamide derivatives have been shown to exhibit a multitarget antifungal mechanism. researchgate.net This can include the disruption of the fungal cell membrane through interference with ergosterol synthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and, ultimately, cell death. nih.gov While the specific enzymes in the ergosterol biosynthesis pathway targeted by N-phenylbenzamides are not always clearly defined, this mechanism is a well-established target for many antifungal drugs. nih.gov

Additionally, some antimicrobial compounds with a similar benzamide core structure have been noted for their ability to interfere with cell wall synthesis. orientjchem.org The fungal cell wall is a dynamic structure crucial for maintaining cell shape and protecting against osmotic stress. Its synthesis involves a complex interplay of enzymes, and inhibition of any of these can be lethal to the fungus. Research on various antimicrobial agents suggests that interference with cell wall synthesis can occur through various mechanisms, including the inhibition of key enzymes responsible for producing cell wall components like β-glucan. researchgate.net

It is plausible that this compound may act on one or both of these pathways. The halogenated phenyl ring and the fluorobenzamide moiety are common features in bioactive molecules and likely contribute to its ability to interact with specific fungal protein targets.

Potential Fungal Molecular Target General Mechanism of Action Supporting Evidence from Related Compounds
Ergosterol Biosynthesis EnzymesInterference with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption.Studies on N-phenylbenzamide derivatives suggest a multitarget mechanism that includes interference with ergosterol synthesis. researchgate.net
Cell Wall Synthesis EnzymesInhibition of enzymes involved in the synthesis of the fungal cell wall, compromising its structural integrity.Some benzamide-containing compounds have been shown to interfere with cell wall synthesis. orientjchem.org

Modulation of Fungal Virulence Factors at the Molecular Level

Beyond direct fungicidal activity, this compound may also modulate fungal virulence at a molecular level. Virulence factors are molecules that enable a fungus to establish an infection and cause disease. Research on other antifungal agents has shown that they can reduce the expression or activity of these factors.

For instance, some antifungal compounds have been shown to inhibit the activity of hydrolytic enzymes, which fungi use to break down host tissues. researchgate.net The synthesis of these enzymes is a potential target for compounds with a benzamide structure. While direct evidence for this compound is not available, its chemical structure is consistent with that of other enzyme inhibitors.

Mechanisms of Action against Parasitic Organisms (e.g., CYP51 Inhibition)

The benzamide chemical scaffold is present in a number of antiparasitic drugs, suggesting a potential role for this compound in this area. The mechanisms of action for antiparasitic benzamides can be varied.

One of the most well-established mechanisms for benzimidazole-based antiparasitics, a class structurally related to benzamides, is the inhibition of tubulin polymerization. apsnet.org This disruption of microtubule formation is critical for cell division and motility in parasites.

Another potential target, particularly in protozoan parasites, is the enzyme sterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of sterols in both fungi and some protozoa. While azole-based drugs are the most well-known inhibitors of CYP51, some carboxamide-containing compounds have also been identified as potent inhibitors of protozoan CYP51. nih.govmdpi.com Given that this compound contains a carboxamide (amide) group, it is conceivable that it could interact with and inhibit CYP51 in susceptible parasitic organisms.

Potential Parasitic Molecular Target General Mechanism of Action Supporting Evidence from Related Compounds
β-tubulinInhibition of microtubule polymerization, leading to disruption of cell division and motility.A well-established mechanism for benzimidazole (B57391) antiparasitics. apsnet.org
CYP51 (Sterol 14α-demethylase)Inhibition of sterol biosynthesis, which is essential for membrane integrity in some protozoa.Some carboxamide-containing compounds are potent inhibitors of protozoan CYP51. nih.govmdpi.com

Molecular Basis of Resistance Mechanisms to this compound

The development of resistance is a significant challenge in the use of antimicrobial agents. While specific resistance mechanisms to this compound have not been documented, we can infer potential mechanisms based on resistance patterns observed with other benzamide and benzimidazole fungicides.

Target Enzyme Mutations and Altered Binding Affinity

The most common mechanism of resistance to benzimidazole fungicides is the development of point mutations in the gene encoding their target protein, β-tubulin. apsnet.orgapsnet.org These mutations can alter the amino acid sequence of the protein, leading to a reduced binding affinity of the fungicide to its target. qau.edu.cn As a result, the fungicide is no longer able to effectively inhibit the protein's function, rendering the fungus resistant. It is highly probable that a similar mechanism could lead to resistance to this compound if its primary target is indeed β-tubulin.

In cases where the target might be an enzyme like CYP51, mutations in the corresponding gene could also confer resistance by altering the binding site of the inhibitor.

Resistance Mechanism Molecular Basis Consequence
Target Enzyme MutationSingle nucleotide polymorphisms (SNPs) in the gene encoding the target protein (e.g., β-tubulin). apsnet.orgapsnet.orgAltered protein structure reduces the binding affinity of the compound, leading to decreased efficacy. qau.edu.cn

Efflux Pump Overexpression and Substrate Specificity

Another significant mechanism of resistance is the overexpression of efflux pumps. nih.gov These are membrane proteins that can actively transport a wide range of substances, including antifungal drugs, out of the cell. Overexpression of these pumps can prevent the antifungal agent from reaching a high enough intracellular concentration to be effective. This mechanism can lead to multidrug resistance, where the fungus becomes resistant to several different classes of fungicides. nih.gov The substrate specificity of these pumps can be broad, and it is plausible that this compound could be a substrate for such pumps in fungi and parasites.

Metabolic Bypass Mechanisms

In some cases, organisms can develop resistance by activating or upregulating alternative metabolic pathways that bypass the inhibited step. This allows the organism to produce essential molecules despite the presence of the inhibitor. While less commonly reported for benzamide-type compounds, this remains a theoretical possibility for the development of resistance to this compound.

Advanced Research Perspectives and Future Directions for N 3,5 Dichlorophenyl 2 Fluorobenzamide

Exploration of Novel Synthetic Pathways for Scalable Production

The industrial-scale production of fine chemicals like N-(3,5-dichlorophenyl)-2-fluorobenzamide necessitates synthetic routes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Traditional batch synthesis of amides often involves hazardous reagents and solvents, generating significant waste. rsc.org Future research will likely focus on the adoption of continuous flow chemistry, a technology that offers superior control over reaction parameters, enhanced safety, and straightforward scalability. azolifesciences.comresearchgate.netnih.gov

Continuous flow systems enable the use of highly reactive intermediates and can be operated at elevated temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. unimib.it For the synthesis of this compound, a potential flow process would involve the reaction of 2-fluorobenzoyl chloride with 3,5-dichloroaniline (B42879). More advanced and greener flow methodologies could involve the direct coupling of 2-fluorobenzoic acid and 3,5-dichloroaniline, mediated by a heterogeneous catalyst packed into a column reactor. rsc.org This avoids the need to pre-form the acyl chloride, simplifying the process and reducing waste. rsc.org

Recent advancements in flow chemistry have demonstrated the feasibility of slurry-based reactions in water, which could offer a greener alternative to organic solvents for amide synthesis. acs.org The use of technologies like spinning disc reactors or agitated continuous stirred-tank reactors can manage solid handling and ensure efficient mass transfer in such systems. acs.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantagesScalability Potential
Traditional Batch Synthesis Well-established procedures.Often relies on hazardous reagents and solvents; can be difficult to scale safely.Moderate
Continuous Flow (Acyl Chloride) Excellent process control; enhanced safety; rapid reaction times. nih.govRequires the synthesis of an acyl chloride intermediate.High
Continuous Flow (Direct Coupling) Atom-economical; simplified process; potential for catalyst recycling. rsc.orgMay require higher temperatures/pressures; catalyst development needed.High
Aqueous Slurry Flow Environmentally friendly (uses water as solvent); sustainable. acs.orgRequires specialized reactors for slurry handling; solubility of reactants can be a challenge. acs.orgHigh

Development of Advanced Spectroscopic Techniques for Real-Time Monitoring

The efficiency and quality control of scalable synthesis, particularly in continuous flow systems, are greatly enhanced by the implementation of real-time monitoring. researchgate.net Process Analytical Technology (PAT) utilizes in-line and on-line spectroscopic methods to track reaction progress, identify intermediates, and ensure the final product meets specifications without the need for offline sampling and analysis. sigmaaldrich.com

For the synthesis of this compound, several advanced spectroscopic techniques are promising. On-line mass spectrometry can provide detailed information on the conversion of starting materials and the formation of the product and any byproducts. sigmaaldrich.com Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for monitoring the disappearance of the amine and the appearance of the amide functional group.

More sophisticated techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and single-entity electrochemistry (EC-SERS) offer unprecedented sensitivity, allowing for the observation of chemical bond formation at the single-molecule level. acs.org While primarily a research tool at present, the insights gained from these methods could inform the optimization of industrial-scale processes. Near-infrared (NIR) spectroscopy is also emerging as a valuable PAT tool for monitoring the formation of amide bonds during peptide synthesis, a process analogous to the synthesis of this compound. unimib.it

Integration of Machine Learning for Predictive Modelling of Molecular Properties and Interactions

Machine learning (ML) is revolutionizing chemical and materials science by enabling the rapid prediction of molecular properties, thereby accelerating the discovery and development of new compounds. patheon.com For this compound and its potential analogs, ML models can be trained on existing data from similar compounds to predict a wide range of physicochemical and biological properties. nih.gov

Key properties that can be modeled include solubility, permeability, and potential biological activities. patheon.comnih.gov For instance, it is estimated that 70-90% of new chemical entities in drug development pipelines are poorly soluble, which can hinder their bioavailability. patheon.com Predictive models can help identify structural modifications to the this compound scaffold that would enhance its solubility and permeability. patheon.comnih.gov

The development of these predictive models typically involves calculating a set of molecular descriptors for a series of related compounds and using algorithms like multiple linear regression, support vector machines, or neural networks to build a quantitative structure-property relationship (QSPR) model. researchgate.net Such models have been successfully used to predict the solubility of drugs in amorphous solid dispersions with high accuracy. researchgate.net

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application AreaPredicted PropertyPotential Impact
Materials Science Crystal structure, melting point.Guidance for synthesis and formulation.
Medicinal Chemistry Solubility, permeability. patheon.comnih.govOptimization of drug-like properties.
Chemical Biology Binding affinity to biological targets.Identification of potential therapeutic applications.
Process Chemistry Reaction yield, optimal reaction conditions.Acceleration of synthesis development.

Design of this compound-based Molecular Probes for Target Validation

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, are widely used due to their high sensitivity and the advanced imaging techniques available. The benzamide (B126) and benzimidazole (B57391) scaffolds have been identified as promising core structures for the development of such probes. nih.govresearchgate.net

The this compound structure could serve as a scaffold for novel fluorescent probes. nih.govrsc.org By incorporating suitable fluorophores and targeting moieties, it may be possible to create probes that selectively bind to specific proteins or cellular structures. For example, some N,O-benzamide difluoroboron derivatives have been developed as near-infrared fluorescent probes for detecting β-amyloid plaques and tau tangles, which are hallmarks of Alzheimer's disease. nih.gov

The design of such probes often involves creating a library of compounds with systematic variations to the core structure and screening them for desired properties like high fluorescence quantum yield and specific binding affinity. nih.gov The rigid, three-dimensional structure of some complex molecular scaffolds has been shown to be advantageous for achieving selective intracellular targeting. nih.gov

Multi-Targeting Approaches in Chemical Biology

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. frontiersin.org Consequently, there is growing interest in developing drugs that can modulate several targets simultaneously, a strategy known as multi-target drug discovery. frontiersin.org This approach can offer improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target drugs. nih.gov

The structural features of this compound, specifically the substituted benzanilide (B160483) core, are found in molecules designed as multi-target inhibitors. For instance, phenylsulfonylamino-benzanilide derivatives have been studied as inhibitors of multiple solute carriers. nih.gov The dichlorophenyl motif is also a critical pharmacophoric feature in a series of positive allosteric modulators of GABA-A receptors. acs.org

A common strategy in multi-target drug design is to start with a "fragment," a small, low-molecular-weight compound that shows binding to multiple targets of interest. nih.gov This fragment is then optimized to enhance its potency for each target simultaneously. nih.gov The this compound core could be explored as such a privileged scaffold for designing multi-target ligands, potentially for protein kinases or other enzyme families where the benzamide structure is known to be active. nih.govrsc.org

Rational Design of this compound Analogs with Enhanced Molecular Selectivity and Potency

Rational drug design aims to create new molecules with improved properties based on a detailed understanding of their structure-activity relationships (SAR). nih.gov For this compound, this would involve synthesizing a series of analogs with systematic modifications to understand how changes in the chemical structure affect its biological activity. rsc.org

SAR studies on related benzamide and benzimidazole derivatives have shown that the type and position of substituents on the aromatic rings can have a profound impact on their anti-inflammatory or kinase inhibitory activity. nih.gov For example, in a series of 3-substituted benzamide derivatives, halogen and trifluoromethyl groups were found to be important for potent Bcr-Abl kinase inhibition. nih.gov

Computational methods such as molecular docking can be used to simulate how these analogs bind to the active site of a target protein, providing insights that can guide the design of more potent and selective inhibitors. nih.gov This structure-guided approach, combined with chemical synthesis and biological evaluation, is a powerful strategy for optimizing lead compounds into clinical candidates. researchgate.net The goal would be to modify the this compound structure to maximize interactions with the desired biological target while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dichlorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 3,5-dichloroaniline via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to prevent racemization or decomposition.
  • Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst loading (e.g., DMAP) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine at C2, dichlorophenyl group) via chemical shifts and coupling patterns.
  • X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and halogen interactions (e.g., Cl···Cl or Cl···F contacts) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : For targets like phosphodiesterases or kinases, use fluorescence-based or radiometric assays to measure IC50_{50} values .
  • Antimicrobial screening : Broth microdilution (MIC/MBC) against bacterial/fungal strains, noting the dichlorophenyl group’s potential role in membrane disruption .
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of halogenated benzamides?

  • Methodological Answer :

  • Comparative metabolomics : Profile metabolites of this compound vs. analogs (e.g., difluorophenyl derivatives) using LC-MS to identify nephrotoxic intermediates .
  • Species-specific models : Conduct parallel studies in rodents (e.g., Fischer 344 rats) and human renal proximal tubule cells to evaluate interspecies variability .
  • Dose-response analysis : Use subchronic dosing to distinguish between on-target effects and idiosyncratic toxicity .

Q. What strategies enhance the selectivity of this compound for phosphodiesterase 4 (PDE4) over off-target enzymes?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing fluorine with methoxy or trifluoromethyl groups) and test inhibitory activity against PDE4 vs. PDE3/5 .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in PDE4’s catalytic domain and guide rational design .
  • Allosteric modulation : Introduce bulky substituents to exploit allosteric pockets, reducing competition with endogenous substrates .

Q. How can the environmental stability of this compound be assessed for agrochemical applications?

  • Methodological Answer :

  • Photodegradation studies : Expose the compound to UV light (e.g., 254 nm) in aqueous/organic solvents and analyze degradation products via HPLC-MS .
  • Soil half-life assays : Incubate with soil microcosms under controlled humidity/pH, monitoring residue levels over weeks .
  • Hydrolysis kinetics : Test stability at varying pH (2–12) to identify labile bonds (e.g., amide or aryl halide cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.